3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid
Description
3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the para-position (C4) and a 2-ethylimidazole moiety linked via a methylene bridge at the meta-position (C3).
Properties
IUPAC Name |
3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-13-15-6-7-16(13)9-11-8-10(14(17)18)4-5-12(11)19-2/h4-8H,3,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAMACAERNFZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=C(C=CC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid can be achieved through various synthetic routes. Common methods for synthesizing imidazole-containing compounds include the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, and reactions involving alpha halo-ketones . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique chemical structure. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, imidazole-containing compounds are known for their antibacterial, antifungal, and antiviral properties . They are also used in the development of drugs for treating various diseases, including cancer and inflammatory conditions . In industry, these compounds are used in the production of dyes, sanitizers, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, which is crucial for its biological activity . The compound can also interact with DNA, leading to DNA cleavage and cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Core
A QSAR study on benzoic acid derivatives () highlights how substituent position and electronic properties influence activity. Key analogs include:
Imidazole/Benzimidazole Derivatives
4-(2-Methyl-1H-benzimidazol-1-yl)benzoic acid ()
- Structure : Benzimidazole (fused benzene-imidazole) at C4 of benzoic acid.
- However, the larger benzimidazole group may reduce solubility compared to the target compound’s simpler imidazole substituent .
2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-4-carboxylic acid ()
- Structure : Benzimidazole with a hydroxy-methoxyphenyl substituent.
- Comparison: The phenolic -OH group introduces additional hydrogen-bonding capacity but increases susceptibility to oxidation. The target compound’s ethyl group on imidazole may confer greater metabolic stability .
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde ()
- Structure : Aldehyde group at C1 instead of carboxylic acid; methyl substituent on imidazole.
- Comparison : The aldehyde functionality is more reactive but less stable under physiological conditions. The methyl group on imidazole reduces steric hindrance compared to the ethyl group in the target compound .
Biological Activity
3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 260.29 g/mol. The compound includes an imidazole moiety, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzoic acid |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| CAS Number | 932893-96-4 |
The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors in biological systems. The imidazole ring can coordinate with metal ions, which is crucial for its biological effects. This coordination can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of several bacterial strains, including:
- Staphylococcus aureus (both standard and MRSA strains)
- Escherichia coli
The minimum inhibitory concentration (MIC) against MRSA has been reported as low as 1 μg/mL, indicating potent antibacterial activity. This is particularly relevant in the context of rising antibiotic resistance among pathogenic bacteria .
Antifungal Activity
In addition to its antibacterial effects, this compound also demonstrates antifungal properties. It has been tested against various fungal strains, including Candida albicans , showing promising results in inhibiting fungal growth. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of fungal cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects against several cancer cell lines, with some studies reporting IC50 values in the micromolar range (less than 10 μM). The compound appears to preferentially suppress the growth of rapidly dividing cancer cells while sparing normal cells .
Case Studies and Research Findings
A series of studies have explored the biological activity of this compound in detail:
- Antibacterial Efficacy : In a study evaluating various imidazole derivatives, this compound was found to be one of the most effective compounds against MRSA, outperforming many traditional antibiotics .
- Antifungal Testing : Another study highlighted the compound's ability to inhibit biofilm formation in Candida species, suggesting potential applications in treating biofilm-associated infections .
- Cytotoxicity Assessment : Research indicated that the compound exhibited significant cytotoxicity against A549 lung cancer cells, demonstrating a potential role in cancer therapy .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks to the ethylimidazole (δ ~2.5 ppm for CH₂CH₃), methoxy group (δ ~3.8 ppm), and aromatic protons (δ ~6.5–8.0 ppm). The carboxylic acid proton may appear as a broad peak at δ ~12 ppm .
- X-ray Crystallography : Used to resolve the 3D structure, as demonstrated for related benzimidazole derivatives (e.g., bond angles and packing interactions in monoclinic systems) .
What challenges arise in optimizing reaction yields for this compound?
Advanced Research Question
- Byproduct Formation : Competing reactions, such as over-alkylation or imidazole ring decomposition, can reduce yields. Strategies include:
- Temperature Control : Heating at 60–80°C to favor selective alkylation .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd) may improve regioselectivity in coupling steps .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require careful removal to avoid side reactions .
How does the methoxy substituent influence electronic properties and reactivity?
Advanced Research Question
The methoxy group acts as an electron-donating substituent, altering the benzoic acid core’s electronic environment:
- Electronic Effects : Increases electron density on the aromatic ring, potentially enhancing nucleophilic aromatic substitution reactivity at adjacent positions .
- Hydrogen Bonding : The methoxy oxygen can participate in intermolecular interactions, affecting crystallinity and solubility .
What computational approaches predict biological target interactions for this compound?
Advanced Research Question
- Molecular Docking : Studies on analogous imidazole derivatives (e.g., docking into enzyme active sites like cytochrome P450) suggest strategies to model binding affinity .
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and potential as an inhibitor .
How can salt formation improve physicochemical properties for pharmacological studies?
Advanced Research Question
- Ionic Salts : Reacting the carboxylic acid with amines (e.g., triethylamine) or inorganic bases (e.g., NaOH) forms salts that enhance aqueous solubility. For example, hydrochloride salts of similar compounds show improved bioavailability .
- Characterization : Confirm salt formation via LC-MS (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and elemental analysis .
What analytical methods quantify impurities in synthesized batches?
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate the target compound from byproducts (e.g., unreacted starting materials) .
- TLC : Silica gel plates with ethyl acetate/hexane eluents monitor reaction progress .
How does steric hindrance from the ethylimidazole group affect derivatization?
Advanced Research Question
The ethyl group on the imidazole ring introduces steric constraints:
- Reactivity Limitations : Bulkier electrophiles may fail to react at the imidazole N-3 position due to hindered access.
- Mitigation : Use smaller reagents (e.g., methyl iodide) or directed ortho-metalation strategies to functionalize the benzoic acid core selectively .
What are the thermal stability profiles of this compound under storage conditions?
Basic Research Question
- DSC/TGA : Differential scanning calorimetry (DSC) reveals melting points (~200–250°C), while thermogravimetric analysis (TGA) assesses decomposition temperatures (>300°C) .
- Storage Recommendations : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the imidazole ring .
How can structure-activity relationship (SAR) studies guide derivative design?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
